![molecular formula C15H14OS B14196982 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene CAS No. 835626-78-3](/img/structure/B14196982.png)
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene is an organic compound characterized by its unique structure, which includes an ethenyl group and a sulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing the desired functional groups . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific substituent introduced.
Applications De Recherche Scientifique
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-methylbenzene: Similar structure but lacks the sulfinyl group.
1-Ethenyl-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
1-Ethenyl-4-(2-methylpropyl)benzene: Similar structure but with a different alkyl group attached to the benzene ring.
Propriétés
Numéro CAS |
835626-78-3 |
|---|---|
Formule moléculaire |
C15H14OS |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1-ethenyl-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C15H14OS/c1-3-13-6-4-5-7-15(13)17(16)14-10-8-12(2)9-11-14/h3-11H,1H2,2H3/t17-/m0/s1 |
Clé InChI |
CGIDLVBCCAOXSB-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

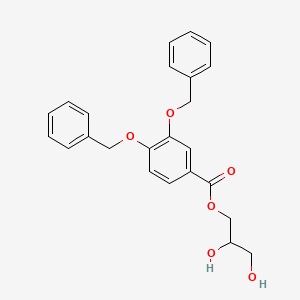
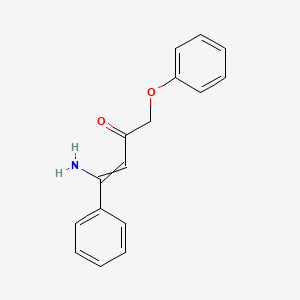
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
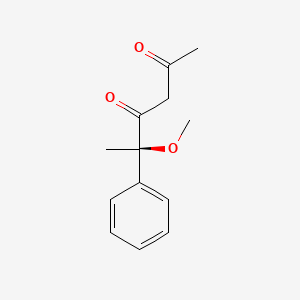
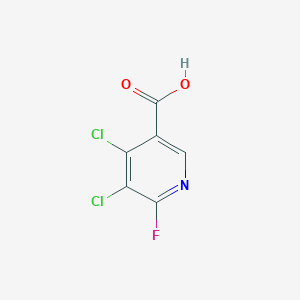
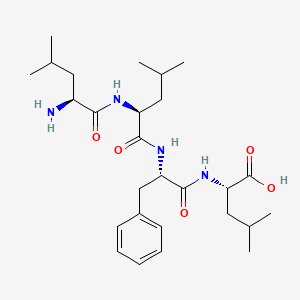
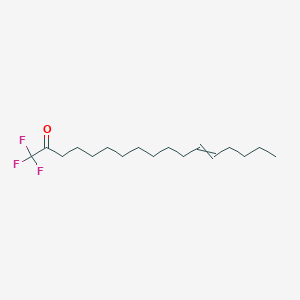

![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
